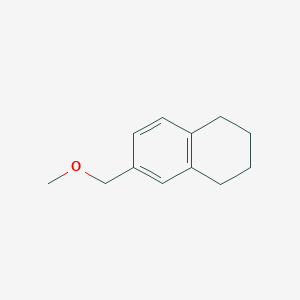![molecular formula C14H11NO2 B14317101 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- CAS No. 105418-67-5](/img/structure/B14317101.png)
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes an indeno-pyridine core with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- typically involves multi-step organic reactions. One common method includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This one-pot synthesis is efficient and yields the desired compound with good purity.
Industrial Production Methods
While specific industrial production methods for 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indeno-pyridine derivatives.
Scientific Research Applications
5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting cancer cell proliferation or altering enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5H-indeno[1,2-b]pyridin-5-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
8-Hydroxy-7-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one: Contains a hydroxyl group, which can influence its solubility and interaction with biological targets.
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one:
Uniqueness
The presence of both methoxy and methyl groups in 5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. These characteristics distinguish it from other similar compounds and make it a valuable subject of study in various research fields.
Properties
CAS No. |
105418-67-5 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
8-methoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C14H11NO2/c1-8-5-6-15-13-11-7-9(17-2)3-4-10(11)14(16)12(8)13/h3-7H,1-2H3 |
InChI Key |
FXQOMUALCSLULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


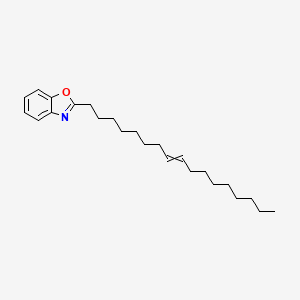

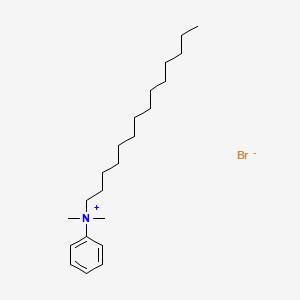
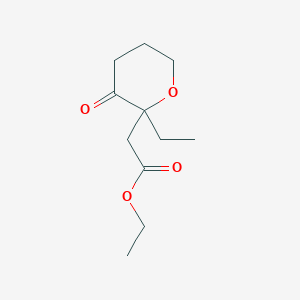
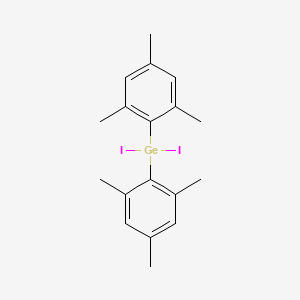
![Benzene, [3-(2-propynyloxy)-1-propenyl]-](/img/structure/B14317067.png)
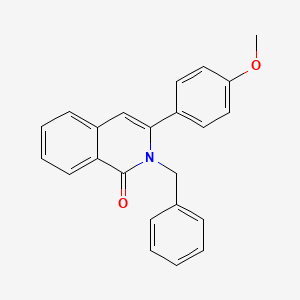
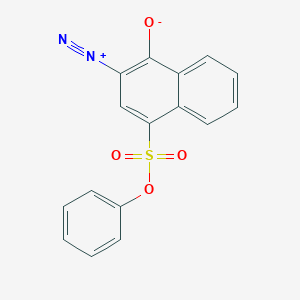
![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
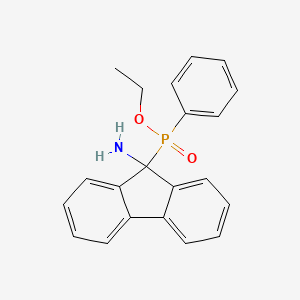
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
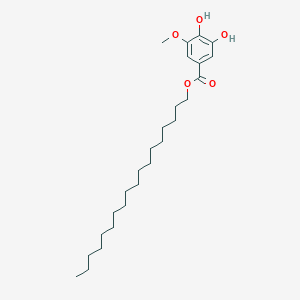
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
